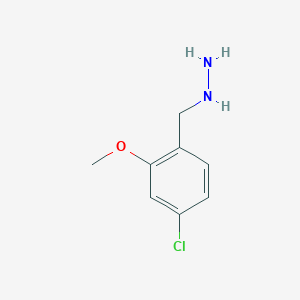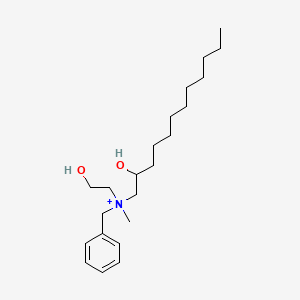
Thiocyanic acid, 2-bromoallyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiocyanic acid, 2-bromoallyl ester is an organic compound with the molecular formula C4H4BrNS It is an ester derived from thiocyanic acid and 2-bromoallyl alcohol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of thiocyanic acid, 2-bromoallyl ester typically involves the reaction of thiocyanic acid with 2-bromoallyl alcohol. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. One common method involves the use of a base such as sodium hydroxide to deprotonate the thiocyanic acid, followed by the addition of 2-bromoallyl alcohol. The reaction mixture is then heated to promote esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process. Industrial methods may also incorporate purification steps such as distillation or recrystallization to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions: Thiocyanic acid, 2-bromoallyl ester undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the 2-bromoallyl group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new compounds.
Oxidation Reactions: The ester can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the ester can yield alcohols or other reduced products.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Formation of new esters or amides.
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Thiocyanic acid, 2-bromoallyl ester has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Material Science: Utilized in the development of new materials with specific chemical properties.
Industrial Chemistry: Employed in the production of specialty chemicals and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of thiocyanic acid, 2-bromoallyl ester involves its reactivity with nucleophiles and electrophiles. The bromine atom in the 2-bromoallyl group is a key site for nucleophilic attack, leading to substitution reactions. The thiocyanate group can also participate in various chemical transformations, contributing to the compound’s versatility in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
Thiocyanic Acid, 2-Propenyl Ester: Similar in structure but with a propenyl group instead of a bromoallyl group.
Thiocyanic Acid, Allyl Ester: Contains an allyl group, differing in the position of the double bond.
Isothiocyanic Acid Derivatives: Compounds with the isothiocyanate group (N=C=S) instead of the thiocyanate group (S=C=N).
Uniqueness: Thiocyanic acid, 2-bromoallyl ester is unique due to the presence of the bromoallyl group, which imparts distinct reactivity and chemical properties. This makes it a valuable compound for specific synthetic applications where the bromoallyl functionality is required.
Eigenschaften
CAS-Nummer |
102367-26-0 |
|---|---|
Molekularformel |
C4H4BrNS |
Molekulargewicht |
178.05 g/mol |
IUPAC-Name |
2-bromoprop-2-enyl thiocyanate |
InChI |
InChI=1S/C4H4BrNS/c1-4(5)2-7-3-6/h1-2H2 |
InChI-Schlüssel |
OJJNOLPRJFBIHN-UHFFFAOYSA-N |
Kanonische SMILES |
C=C(CSC#N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-O-[3-[(1S)-6,7-dimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propyl] 8-O-[3-[(1R)-6,7-dimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propyl] (E)-oct-4-enedioate;dihydrochloride](/img/structure/B12813547.png)
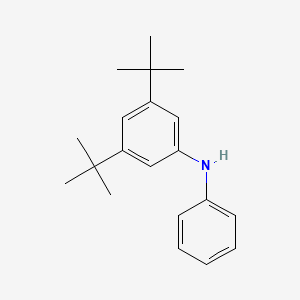


![7-[2-Hydroxy-3-(propylamino)propoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B12813565.png)
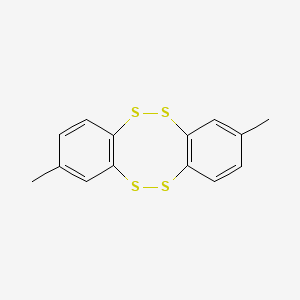
![17-(benzimidazol-1-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B12813577.png)
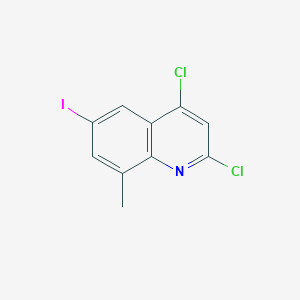
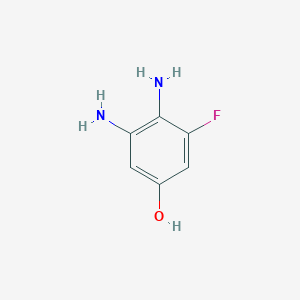
![1-(2-methyl-1H-benzo[d]imidazol-5-yl)propan-1-one](/img/structure/B12813605.png)
![2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(3S,4S,6S)-3,4,5-trihydroxy-6-[[(2S,3R,5S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B12813615.png)

